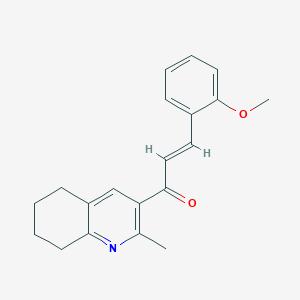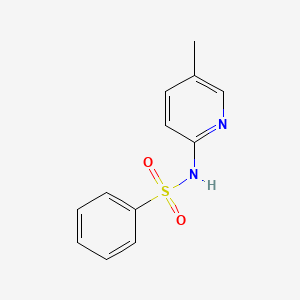![molecular formula C36H31NO8 B3837427 [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B3837427.png)
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
描述
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that features multiple functional groups, including benzodioxepin, chromenone, and phenylpropanoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin and chromenone intermediates, followed by their coupling through esterification or amidation reactions.
-
Preparation of Benzodioxepin Intermediate
Starting Material: 1,2-dihydroxybenzene
Reaction: Cyclization with epichlorohydrin under basic conditions to form 3,4-dihydro-2H-1,5-benzodioxepin.
Conditions: Basic medium (e.g., NaOH), reflux.
-
Preparation of Chromenone Intermediate
Starting Material: 2-hydroxyacetophenone
Reaction: Aldol condensation with methyl acetoacetate followed by cyclization to form 2-methyl-4-oxochromen-7-yl.
Conditions: Acidic or basic medium, heat.
-
Coupling Reaction
Reaction: Esterification or amidation of the benzodioxepin and chromenone intermediates with 3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid.
Conditions: Catalysts such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), room temperature to mild heating.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxepin and chromenone moieties.
Reagents: KMnO₄, CrO₃.
Products: Oxidized derivatives with potential formation of quinones.
-
Reduction: : Reduction reactions can target the carbonyl groups in the chromenone moiety.
Reagents: NaBH₄, LiAlH₄.
Products: Reduced alcohol derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester or amide linkages.
Reagents: Nucleophiles such as amines or alkoxides.
Products: Substituted amides or esters.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Amines or alkoxides in polar solvents like DMF or DMSO.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural complexity.
Receptor Binding: Investigated for binding to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry
Material Science:
Agriculture: Studied for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
相似化合物的比较
Similar Compounds
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate: Unique due to its combination of benzodioxepin and chromenone moieties.
3,4-Dihydro-2H-1,5-benzodioxepin derivatives: Known for their β-adrenergic stimulant activity.
Coumarin derivatives: Widely studied for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity.
属性
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31NO8/c1-23-33(26-13-16-30-32(20-26)42-18-8-17-41-30)34(38)28-15-14-27(21-31(28)44-23)45-35(39)29(19-24-9-4-2-5-10-24)37-36(40)43-22-25-11-6-3-7-12-25/h2-7,9-16,20-21,29H,8,17-19,22H2,1H3,(H,37,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTGLKMANWOBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C5=CC6=C(C=C5)OCCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}piperidine trifluoroacetate](/img/structure/B3837362.png)
![2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B3837370.png)
![Ethyl 4-[(3-acetamido-2,2-dinitropropyl)amino]benzoate](/img/structure/B3837376.png)
![3-[(3,4-dimethoxybenzoyl)amino]phenyl 2-furoate](/img/structure/B3837395.png)

![3-bromo-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]benzamide](/img/structure/B3837409.png)

![2-(azepan-1-yl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B3837422.png)
![N-[(E)-naphthalen-2-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3837434.png)
![N-[(E)-(3-Methyl-2-thienyl)methyleneamino]-2-thiomorpholino-acetamide](/img/structure/B3837436.png)

